molecular formula C14H14N2.ClH<br>C14H15ClN2 B1676944 Naphazoline hydrochloride CAS No. 550-99-2

Naphazoline hydrochloride

Cat. No.: B1676944
CAS No.: 550-99-2
M. Wt: 246.73 g/mol
InChI Key: DJDFFEBSKJCGHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naphazoline hydrochloride primarily targets the alpha-adrenergic receptors in arterioles . These receptors play a crucial role in the regulation of the vascular system, particularly in the constriction and dilation of blood vessels .

Mode of Action

This compound functions as a vasoconstrictor by stimulating alpha-adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine then binds to alpha-adrenergic receptors, causing vasoconstriction .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the sympathetic nervous system . The compound’s interaction with alpha-adrenergic receptors triggers a cascade of events that lead to vasoconstriction . This results in reduced blood flow to the area, thereby decreasing congestion and swelling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By stimulating alpha-adrenergic receptors, this compound causes the arterioles to constrict, reducing blood flow to the area and thereby decreasing congestion and swelling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity. Additionally, individual factors such as the user’s health status, age, and potential hypersensitivity to naphazoline can also influence its action . .

Safety and Hazards

Naphazoline hydrochloride can lead to central nervous system depression, hypothermia, bradycardia, and death in high doses or when ingested . Long term use of naphazoline can lead to rhinitis medicamentosa once naphazoline is stopped . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Future Directions

Naphazoline hydrochloride is indicated for use as OTC eyedrops for ocular vasoconstriction or as a nasal preparation for nasal congestion . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Biochemical Analysis

Biochemical Properties

Naphazoline hydrochloride functions as a rapid-acting imidazoline sympathomimetic vasoconstrictor. It primarily interacts with alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and decreased congestion . The compound stimulates the release of norepinephrine from sympathetic nerves, which then binds to alpha-adrenergic receptors, causing vasoconstriction . This interaction is crucial for its role in reducing ocular and nasal congestion.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the arterioles of the conjunctiva and nasal mucosa . This action reduces congestion and swelling. Additionally, this compound can affect cell signaling pathways by modulating the release of norepinephrine, which plays a role in various cellular responses

Molecular Mechanism

At the molecular level, this compound acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors on the surface of arteriolar smooth muscle cells, leading to the activation of intracellular signaling pathways that result in vasoconstriction . This binding interaction triggers the release of norepinephrine, which further enhances the vasoconstrictive effect . The compound’s ability to stimulate alpha-adrenergic receptors is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature and pH, which can affect its long-term efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces ocular and nasal congestion . At higher doses, this compound can cause adverse effects such as central nervous system depression, bradycardia, and hypotension . These toxic effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with a significant portion of the dose excreted unchanged in the urine . The metabolic pathways involved in its biotransformation are not well-characterized, but imidazoline compounds generally undergo some degree of hepatic metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to cross the blood-brain barrier . The compound is distributed throughout the body, with high bioavailability from the gastrointestinal tract . Its interaction with transporters and binding proteins, however, remains to be fully understood.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its action on alpha-adrenergic receptors located on the surface of arteriolar smooth muscle cells . The compound’s activity is directed towards these receptors, leading to vasoconstriction and reduced congestion. Post-translational modifications and targeting signals that direct this compound to specific cellular compartments have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphazoline Hydrochloride is synthesized from alpha-naphthylacetic acid and ethylenediamine through a series of reactions including condensation, cyclization, and salification . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using specific catalysts and controlled reaction conditions to minimize side reactions and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Naphazoline Hydrochloride primarily undergoes:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthalene derivatives, while substitution reactions can yield various substituted imidazole compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFFEBSKJCGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

835-31-4 (Parent)
Record name Naphazoline hydrochloride [USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7045788
Record name Naphazoline hydrochloride
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Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C
Record name SID855777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name NAPHAZOLINE HYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion., The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants.
Record name NAPHAZOLINE HYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALLINE POWDER

CAS No.

550-99-2
Record name Naphazoline hydrochloride
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Record name Naphazoline hydrochloride [USP:JAN]
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Record name NAPHAZOLINE HYDROCHLORIDE
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Record name Naphazoline hydrochloride
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Melting Point

255-260 °C
Record name NAPHAZOLINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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